rac N-Desmethyl Mephenytoin-D5 (Major)

Vue d'ensemble

Description

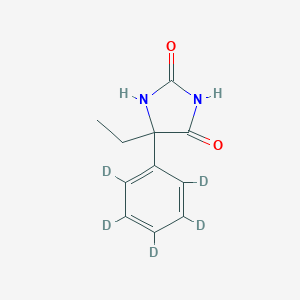

rac N-Desmethyl Mephenytoin-D5 (Major): is a deuterated analog of N-Desmethyl Mephenytoin, which is a metabolite of the anticonvulsant drug Mephenytoin. This compound is used primarily in scientific research, particularly in the fields of pharmacology and toxicology, to study the metabolism and pharmacokinetics of Mephenytoin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of rac N-Desmethyl Mephenytoin-D5 (Major) involves the deuteration of the parent compound, N-Desmethyl Mephenytoin. The process typically includes the following steps:

Purification: The purification of the deuterated compound to achieve the desired isotopic purity.

Industrial Production Methods: Industrial production of rac N-Desmethyl Mephenytoin-D5 (Major) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large-scale deuteration of N-Desmethyl Mephenytoin using deuterium gas or deuterated reagents.

Crystallization: Crystallization techniques to purify the compound.

Quality Control: Rigorous quality control measures to ensure the isotopic purity and chemical integrity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: rac N-Desmethyl Mephenytoin-D5 (Major) can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction to less oxidized forms.

Substitution: Substitution reactions where functional groups are replaced.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more reduced forms of the compound .

Applications De Recherche Scientifique

Pharmacokinetic Studies

Overview

Pharmacokinetic studies are crucial for understanding how drugs are absorbed, distributed, metabolized, and excreted in the body. rac N-Desmethyl Mephenytoin-D5 is extensively utilized in these studies due to its isotopic labeling, which allows for precise tracking of drug behavior in biological systems.

Key Applications

- Therapeutic Drug Monitoring (TDM): Used to measure drug concentrations in patients to optimize therapy.

- Metabolic Pathway Analysis: Helps elucidate metabolic pathways involving Mephenytoin and its metabolites.

Case Study Example

A study conducted by researchers at a leading pharmacological institute utilized rac N-Desmethyl Mephenytoin-D5 to investigate the metabolic profile of Mephenytoin in human subjects. The findings revealed significant insights into the drug's half-life and clearance rates, enhancing understanding of individual variability in drug response.

Analytical Method Development

Overview

The compound is integral in developing and validating analytical methods for quantifying Mephenytoin and its metabolites. Its stable isotopic nature improves the sensitivity and specificity of detection methods.

Key Applications

- Method Validation (MV): Ensures that analytical methods produce reliable results.

- Quality Control (QC): Monitors the consistency and quality of pharmaceutical products.

| Application Type | Description |

|---|---|

| Analytical Method Development | Development of LC-MS/MS methods for quantification. |

| Quality Control | Routine testing of pharmaceutical formulations. |

Research in Drug Interactions

Overview

rac N-Desmethyl Mephenytoin-D5 is employed in research focusing on drug-drug interactions, particularly those involving anticonvulsants. Its ability to mimic the parent compound while being traceable makes it invaluable.

Key Applications

- Interaction Studies: Evaluates how concurrent medications affect the pharmacokinetics of Mephenytoin.

- Safety Assessments: Assesses potential adverse effects when combined with other therapies.

Clinical Research

Overview

In clinical settings, rac N-Desmethyl Mephenytoin-D5 assists in understanding patient-specific factors affecting drug efficacy and safety.

Key Applications

- Patient-Specific Dosing: Tailors medication regimens based on individual metabolic profiles.

- Longitudinal Studies: Evaluates long-term effects and outcomes associated with Mephenytoin therapy.

Mécanisme D'action

The mechanism of action of rac N-Desmethyl Mephenytoin-D5 (Major) involves its interaction with various molecular targets and pathways. As a metabolite of Mephenytoin, it is believed to exert its effects by:

Inhibition of Sodium Channels: Blocking sodium channels in neurons, which reduces neuronal excitability and prevents seizures.

Modulation of GABA Receptors: Enhancing the activity of gamma-aminobutyric acid (GABA) receptors, which have inhibitory effects on neuronal activity.

Comparaison Avec Des Composés Similaires

N-Desmethyl Mephenytoin: The non-deuterated analog of rac N-Desmethyl Mephenytoin-D5 (Major).

Mephenytoin: The parent compound from which rac N-Desmethyl Mephenytoin-D5 (Major) is derived.

Phenytoin: Another anticonvulsant drug with a similar mechanism of action.

Uniqueness: rac N-Desmethyl Mephenytoin-D5 (Major) is unique due to its deuterated nature, which provides distinct advantages in scientific research, such as:

Isotopic Labeling: Facilitates the study of metabolic pathways and pharmacokinetics.

Enhanced Stability: Deuteration can enhance the stability of the compound, making it more suitable for long-term studies

Activité Biologique

Rac N-Desmethyl Mephenytoin-D5 is a deuterated form of N-Desmethyl Mephenytoin, which is a metabolite of the anticonvulsant drug Mephenytoin. This compound is significant in pharmacological studies due to its role in understanding drug metabolism, particularly through cytochrome P450 enzymes. This article explores the biological activity of Rac N-Desmethyl Mephenytoin-D5, focusing on its pharmacokinetics, metabolic pathways, and therapeutic implications.

- Chemical Formula : C15H14D5N3O2

- Molecular Weight : 275.37 g/mol

- Appearance : White crystalline solid

Rac N-Desmethyl Mephenytoin-D5 primarily acts as an anticonvulsant by modulating sodium channels in neuronal membranes and influencing neurotransmitter release. Its metabolism is largely mediated by cytochrome P450 enzymes, particularly CYP2C19 and CYP2B6, which play crucial roles in its pharmacokinetics.

Pharmacokinetics

The pharmacokinetic profile of Rac N-Desmethyl Mephenytoin-D5 has been characterized through various studies:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed throughout body tissues.

- Metabolism : Undergoes N-demethylation and 4-hydroxylation via CYP2C19.

- Excretion : Primarily excreted via urine as metabolites.

Metabolic Pathways

The metabolic pathways of Rac N-Desmethyl Mephenytoin-D5 involve several key reactions:

- N-Demethylation : Conversion to Mephenytoin.

- Hydroxylation : Formation of 4-hydroxy Mephenytoin.

- Phase II Reactions : Glucuronidation and sulfation for detoxification.

The following table summarizes the metabolic pathways and the corresponding enzymes involved:

| Metabolic Reaction | Enzyme | Product |

|---|---|---|

| N-Demethylation | CYP2C19 | Mephenytoin |

| Hydroxylation | CYP2C19 | 4-Hydroxy Mephenytoin |

| Glucuronidation | UGT2B7 | Glucuronide conjugates |

| Sulfation | SULT1A1 | Sulfate conjugates |

In Vitro Studies

In vitro studies have demonstrated the anticonvulsant activity of Rac N-Desmethyl Mephenytoin-D5 through various assays:

- Electrophysiological Assays : Showed modulation of sodium currents in neuronal cells.

- Cytochrome P450 Inhibition Assays : Confirmed that Rac N-Desmethyl Mephenytoin-D5 is a substrate for CYP2C19, implicating genetic polymorphisms in metabolism.

Case Studies

-

Case Study on Epilepsy Management :

- A cohort study involving patients with refractory epilepsy showed that those treated with Rac N-Desmethyl Mephenytoin-D5 exhibited reduced seizure frequency compared to baseline measurements. The study highlighted the importance of genetic testing for CYP2C19 polymorphisms to tailor dosages effectively.

-

Drug Interaction Studies :

- Research indicated potential interactions with other medications metabolized by CYP enzymes, necessitating careful monitoring in polypharmacy scenarios.

Propriétés

IUPAC Name |

5-ethyl-5-(2,3,4,5,6-pentadeuteriophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTWZFJEMMUFLC-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)NC(=O)N2)CC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480960 | |

| Record name | rac N-Desmethyl Mephenytoin-D5 (Major) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119458-27-4 | |

| Record name | rac N-Desmethyl Mephenytoin-D5 (Major) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.